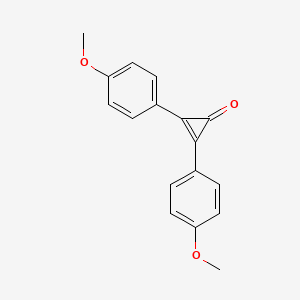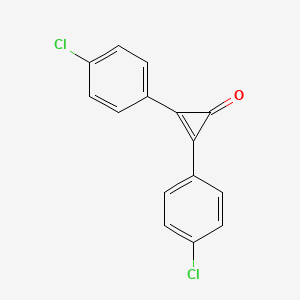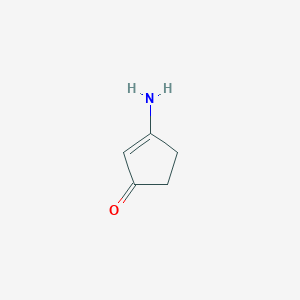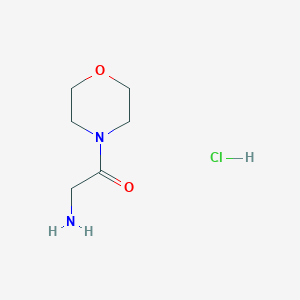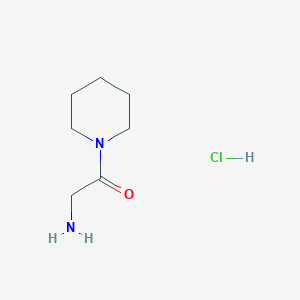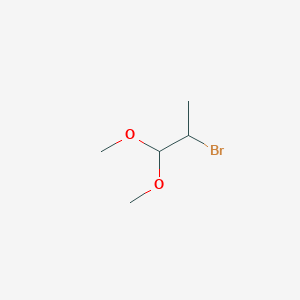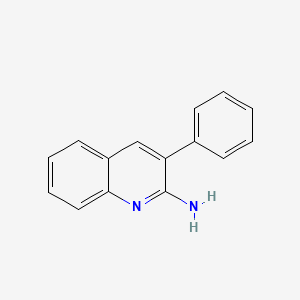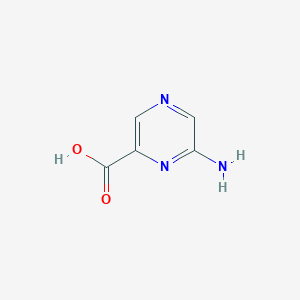
2-(Bromomethyl)benzofuran
Descripción general
Descripción
2-(Bromomethyl)benzofuran is a chemical compound that serves as an intermediate in the synthesis of various benzofuran derivatives. These derivatives are of interest due to their potential applications in pharmaceuticals, agrochemicals, and materials science. The bromomethyl group in the 2-position of the benzofuran ring makes it a versatile starting material for further chemical transformations .
Synthesis Analysis
The synthesis of 2-(Bromomethyl)benzofuran derivatives can be achieved through different methods. One approach involves the CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters, leading to 2,3-disubstituted benzofurans . Another method reported is the conversion of 3-bromo-2H-coumarins to benzofuran derivatives under palladium catalysis, which involves C-H activation and ring contraction . Additionally, a one-pot synthesis of 2-bromo-6-hydroxybenzofurans has been developed as a protecting group-free approach for the synthesis of natural benzofuran-based products . These methods highlight the diverse synthetic routes available for creating benzofuran derivatives with a bromomethyl group.
Molecular Structure Analysis
The molecular structure of 2-(Bromomethyl)benzofuran derivatives can be characterized by various spectroscopic techniques. For instance, the structure of 2-bromomethyl-3-benzoyl-5-acetoxybenzofuran was confirmed using PMR and mass spectrometry . In another study, the crystal structure of a related compound, 2-[5-(4-Bromophenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetic acid, was determined, revealing the orientation of the bromophenyl rings and the methylsulfanyl substituent relative to the benzofuran plane .
Chemical Reactions Analysis
2-(Bromomethyl)benzofuran derivatives undergo various chemical reactions due to the presence of the reactive bromomethyl group. For example, the reaction of 2-bromomethyl derivatives with nucleophilic reagents can lead to the formation of alkyl(aryl)thiomethyl and dialkylaminomethyl derivatives . These reactions expand the chemical diversity of benzofuran compounds and enable the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Bromomethyl)benzofuran derivatives are influenced by their molecular structure. The presence of substituents on the benzofuran ring can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of a bromo and a methoxy group on the benzofuran ring can facilitate subsequent reactions like the Heck reaction to synthesize biologically active compounds . The crystal structures of these compounds often exhibit intermolecular interactions, such as hydrogen bonding and halogen bonding, which can influence their solid-state properties .
Aplicaciones Científicas De Investigación
Anticancer Activity
- Scientific Field : Medicinal Chemistry, Oncology
- Application Summary : Benzofuran derivatives have shown potential as anticancer agents . For example, a bromomethyl-substituted benzofuran was developed for the treatment of lung cancer .
- Methods of Application : The compound was evaluated via in silico, in vitro, and in vivo models .
- Results or Outcomes : The study did not provide specific quantitative data or statistical analyses .
Anti-Hepatitis C Virus Activity
- Scientific Field : Virology, Medicinal Chemistry
- Application Summary : A novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity .
- Methods of Application : The methods of application or experimental procedures were not specified in the source .
- Results or Outcomes : The compound is expected to be an effective therapeutic drug for hepatitis C disease .
Inhibition of Human Hepatocellular Carcinoma (HCC) Cell Growth
- Scientific Field : Oncology
- Application Summary : N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide, a benzofuran derivative, has been shown to inhibit the growth of HCC cells .
- Methods of Application : The methods of application or experimental procedures were not specified in the source .
- Results or Outcomes : The compound induced apoptosis in HCC cells .
Antimicrobial Activity
- Scientific Field : Microbiology, Medicinal Chemistry
- Application Summary : Benzofuran and its derivatives have been found to be suitable structures for the development of new drugs, including antimicrobial agents .
- Methods of Application : The methods of application or experimental procedures were not specified in the source .
- Results or Outcomes : The study did not provide specific quantitative data or statistical analyses .
Treatment of Skin Diseases
- Scientific Field : Dermatology
- Application Summary : Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
- Methods of Application : The methods of application or experimental procedures were not specified in the source .
- Results or Outcomes : The study did not provide specific quantitative data or statistical analyses .
Inhibition of Lung Cancer Cell Growth
- Scientific Field : Oncology
- Application Summary : A hybrid of 2-benzoyl benzofuran with N-aryl piperazine linker has been found to be more biologically active than unsubstituted benzofuran . This compound was designed, synthesized, and tested against lung cancer (A549) cell lines .
- Methods of Application : The methods of application or experimental procedures were not specified in the source .
- Results or Outcomes : The study did not provide specific quantitative data or statistical analyses .
Anti-Oxidative Activity
- Scientific Field : Biochemistry
- Application Summary : Benzofuran compounds have shown strong biological activities such as anti-oxidative .
- Methods of Application : The methods of application or experimental procedures were not specified in the source .
- Results or Outcomes : The study did not provide specific quantitative data or statistical analyses .
Anti-Viral Activity
- Scientific Field : Virology, Medicinal Chemistry
- Application Summary : Benzofuran compounds have shown strong biological activities such as anti-viral .
- Methods of Application : The methods of application or experimental procedures were not specified in the source .
- Results or Outcomes : The study did not provide specific quantitative data or statistical analyses .
Synthetic Applications in Pharma Industries, Energy Devices, and Materials Sciences
- Scientific Field : Pharmaceutical Chemistry, Energy Science, Materials Science
- Application Summary : Polyaromatic carbazole and their related nitrogen-based heterocyclic compounds were found in several synthetic applications in pharma industries, energy devices, and materials sciences .
- Methods of Application : The methods of application or experimental procedures were not specified in the source .
- Results or Outcomes : The study did not provide specific quantitative data or statistical analyses .
Propiedades
IUPAC Name |
2-(bromomethyl)-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJOJUQBOMFBDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80489632 | |
| Record name | 2-(Bromomethyl)-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80489632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)benzofuran | |
CAS RN |
41014-27-1 | |
| Record name | 2-(Bromomethyl)-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80489632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-1-benzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1279951.png)
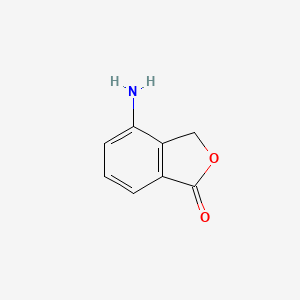
![6-Bromothieno[2,3-d]pyrimidine](/img/structure/B1279958.png)
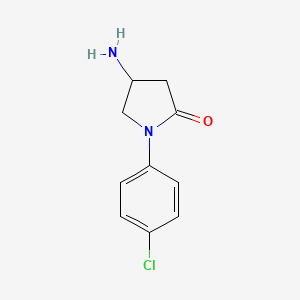
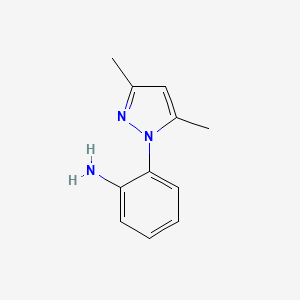
![Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]-](/img/structure/B1279967.png)
